molecular formula C5H5ClO2S B586087 5-Oxothiolane-3-carbonyl chloride CAS No. 140914-51-8

5-Oxothiolane-3-carbonyl chloride

Cat. No.: B586087
CAS No.: 140914-51-8
M. Wt: 164.603
InChI Key: WOLIDTHGPWAKBS-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of oxathiolane derivatives has emerged from decades of research into five-membered heterocyclic compounds containing both oxygen and sulfur atoms. Historical analysis of related compounds indicates that the oxathiolane scaffold gained significant attention following discoveries in antiviral drug development, particularly with the synthesis of nucleoside analogues. The 1,3-oxathiolane framework, which forms the structural basis for this compound, was first recognized for its therapeutic potential in the 1980s and 1990s during intensive research into human immunodeficiency virus treatments.

Research into carbonyl chloride derivatives of heterocyclic systems has paralleled advances in synthetic organic chemistry, with investigators recognizing the utility of these highly reactive intermediates for pharmaceutical synthesis. The combination of the oxathiolane ring system with carbonyl chloride functionality represents a convergence of two important chemical developments: the exploration of sulfur-oxygen heterocycles for biological activity and the utilization of acyl chlorides as versatile synthetic building blocks.

The evolution of synthetic methodologies for preparing oxathiolane derivatives has been driven by the need for efficient, stereoselective approaches to pharmaceutical intermediates. Contemporary research demonstrates that various protocols have been developed for synthesizing related compounds such as 1,3-oxathiolan-5-one derivatives, employing reagents like dicyclohexylcarbodiimide and mercaptoacetic acid under controlled conditions. These methodological advances have established the foundation for accessing more complex derivatives like this compound.

Classification in Heterocyclic Chemistry

This compound belongs to the broader category of five-membered heterocycles containing both oxygen and sulfur atoms as heteroatoms. According to systematic classification schemes for heterocyclic compounds, this molecule falls into the subcategory of compounds containing two heteroatoms within a five-membered ring structure, specifically categorized as an oxathiolane derivative. The presence of the carbonyl chloride functional group further classifies it as an acyl chloride derivative of a heterocyclic system.

The structural characteristics of five-membered heterocycles have been extensively documented, with research indicating that these compounds possess unique electronic properties due to their aromatic character and heteroatom contributions. In the case of oxathiolane derivatives, the presence of both oxygen and sulfur atoms creates distinct reactivity patterns compared to homocyclic systems or heterocycles containing only one type of heteroatom.

Classification systems for heterocyclic compounds typically organize structures based on ring size, number of heteroatoms, and types of heteroatoms present. The compound under investigation fits into established frameworks as follows: five-membered ring system, two heteroatoms (oxygen and sulfur), and functionalized with a highly reactive carbonyl chloride group. This classification scheme places it among compounds with significant synthetic utility and potential biological activity.

Classification Parameter Specification
Ring Size Five-membered
Heteroatom Count Two
Heteroatom Types Oxygen, Sulfur
Functional Groups Carbonyl chloride, ketone
Chemical Class Oxathiolane derivative
Reactivity Category Acyl chloride intermediate

Relationship to Oxathiolane and Thiolane Derivatives

The structural relationship between this compound and related heterocyclic systems provides important insights into its chemical behavior and synthetic utility. Comparative analysis with 1,3-oxathiolane derivatives reveals significant structural similarities, particularly in the arrangement of oxygen and sulfur atoms within the five-membered ring framework. Research on 1,3-oxathiolane demonstrates that this heterocyclic system exhibits moderate stability under standard conditions while maintaining enhanced reactivity compared to purely carbon-based ring systems.

Studies of 1,3-oxathiolan-5-one derivatives have shown that modifications to the basic oxathiolane structure can significantly influence biological activity and chemical reactivity. The antimicrobial screening of various oxathiolan-5-one compounds revealed that structural modifications, particularly the presence of electron-withdrawing groups, enhanced antibacterial activity against both gram-positive and gram-negative bacterial strains. This research suggests that the carbonyl chloride functionality in this compound may contribute to enhanced reactivity and potential biological applications.

The relationship to thiolane derivatives (sulfur-containing five-membered rings without oxygen) highlights the unique properties conferred by the mixed oxygen-sulfur system. Comparative studies indicate that oxathiolane systems generally exhibit different conformational preferences and electronic distributions compared to simple thiolane or furan systems. The presence of both heteroatoms creates opportunities for distinct hydrogen bonding patterns and metal coordination behaviors that are absent in single-heteroatom systems.

Structural Comparison 1,3-Oxathiolane 1,3-Oxathiolan-5-one This compound
Molecular Formula C₃H₆OS C₃H₄O₂S C₄H₅ClO₂S
Ring Heteroatoms O, S O, S O, S
Additional Functionality None Ketone Ketone, Carbonyl chloride
Stability Characteristics Moderate Moderate Highly reactive
Synthetic Applications Nucleoside synthesis Antimicrobial development Acyl transfer reactions

Nomenclature and Identification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple functional groups. The base name "oxothiolane" indicates a five-membered ring containing both oxygen and sulfur atoms, with "oxo" referring to the ketone functionality and the numerical designations specifying positional relationships within the ring system. The "carbonyl chloride" designation indicates the presence of an acyl chloride functional group at the 3-position of the heterocyclic ring.

Chemical identification systems employ multiple approaches to uniquely characterize this compound structure. The Chemical Abstracts Service numbering system provides definitive identification through systematic nomenclature rules, while database systems like PubChem utilize computational methods to generate unique identifiers such as International Chemical Identifier codes and Simplified Molecular Input Line Entry System representations. These standardized identification methods ensure consistent recognition across different chemical databases and research platforms.

Contemporary nomenclature practices for carbonyl chloride derivatives emphasize the reactive nature of the acyl chloride functionality while maintaining clear structural designation of the heterocyclic framework. The systematic name construction begins with the heterocyclic base structure, incorporates positional numbering for substituents, and concludes with functional group identification in order of decreasing priority according to established nomenclature hierarchies.

Alternative naming conventions may employ common names or trade designations, particularly in pharmaceutical applications where related oxathiolane derivatives have gained clinical significance. However, systematic nomenclature remains the preferred approach for scientific literature and regulatory documentation, ensuring precise structural communication across diverse research communities and applications.

Identification System Designation Characteristics
IUPAC Systematic Name This compound Official nomenclature standard
Chemical Abstracts Service Registry number system Unique numerical identifier
PubChem Compound Identifier Computational designation Database-specific numbering
Simplified Molecular Input Line Entry System String notation Linear structural representation
International Chemical Identifier Standardized hash Universal structure identification

Properties

CAS No.

140914-51-8

Molecular Formula

C5H5ClO2S

Molecular Weight

164.603

IUPAC Name

5-oxothiolane-3-carbonyl chloride

InChI

InChI=1S/C5H5ClO2S/c6-5(8)3-1-4(7)9-2-3/h3H,1-2H2

InChI Key

WOLIDTHGPWAKBS-UHFFFAOYSA-N

SMILES

C1C(CSC1=O)C(=O)Cl

Synonyms

3-Thiophenecarbonyl chloride, tetrahydro-5-oxo- (9CI)

Origin of Product

United States

Scientific Research Applications

Synthesis of Antiviral Agents

One of the primary applications of 5-Oxothiolane-3-carbonyl chloride is in the synthesis of antiviral drugs. It serves as an intermediate in the production of nucleoside analogs that exhibit antiviral properties against viruses such as HIV and HBV (hepatitis B virus). For instance, the synthesis of lamivudine and emtricitabine , both used in HIV treatment, involves 5-Oxothiolane derivatives .

Case Study: Lamivudine and Emtricitabine Synthesis

  • Objective: Develop a synthetic route for oxathiolane intermediates.
  • Method: A new synthetic pathway was established to produce these intermediates efficiently.
  • Outcome: The resulting compounds demonstrated effective antiviral activity, highlighting the importance of this compound in drug development.

Anticancer Research

Recent studies have indicated the potential of 5-Oxothiolane derivatives in anticancer applications. Compounds derived from oxathiolanes have shown promise as inhibitors of cancer cell proliferation through various mechanisms, including targeting tubulin dynamics.

Case Study: Anticancer Activity Evaluation

  • Research Focus: Investigation of new oxathiolane derivatives for anticancer properties.
  • Findings: Certain derivatives displayed significant activity against multiple cancer cell lines, suggesting that modifications to the 5-Oxothiolane structure can lead to potent anticancer agents .

Inhibition of Blood Coagulation

Another notable application is in the development of anticoagulant agents. Research has shown that compounds derived from this compound can act as inhibitors of factor Xa, a key player in the coagulation cascade.

Case Study: Factor Xa Inhibition

  • Research Objective: Synthesize and evaluate new anticoagulant compounds.
  • Results: Compounds exhibited strong inhibitory effects on factor Xa, indicating their potential use in treating thromboembolic disorders such as myocardial infarction and deep vein thrombosis .

Synthetic Methodologies

The synthesis of this compound itself has been a subject of interest, with various methodologies being explored to enhance yield and purity. The compound can be synthesized through reactions involving thiolanes and carbonyl chlorides under controlled conditions.

Table: Synthetic Routes for 5-Oxothiolane Derivatives

Synthetic MethodKey FeaturesReference
Reaction with thiolanesHigh yield under mild conditions
Use of chloramine-TConversion to aldehydes or ketones
Multi-step synthesisEfficient pathways for nucleoside analog production

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-oxothiolane-3-carbonyl chloride becomes evident when compared to related compounds. Below is a detailed analysis:

Structural Analogues

Compound Name Core Structure Functional Groups Key Reactivity/Applications References
This compound Thiolane (saturated S-ring) 5-oxo, 3-carbonyl chloride High nucleophilic reactivity; used in peptide coupling and drug design.
1,1-Dioxothiolane-3-carbonyl chloride Thiolane (oxidized to sulfone) 1,1-dioxo, 3-carbonyl chloride Enhanced electron-withdrawing effects; lower reactivity due to sulfone stabilization. Used in specialty polymers.
5-Oxopyrazolidine-3-carbonyl chloride Pyrazolidine (N-containing) 5-oxo, 3-carbonyl chloride Reacts with amines to form hydrazide derivatives; applied in enzyme inhibitor synthesis.
5-Thien-2-yl-1,3-oxazole-4-carbonyl chloride Oxazole + thiophene 4-carbonyl chloride, thienyl Conjugated system enables UV activity; used in optoelectronic materials.

Reactivity and Stability

  • Electrophilicity : The carbonyl chloride group in this compound is more reactive than carboxylic acid derivatives (e.g., 5-oxothiolane-3-carboxylic acid) due to the labile Cl atom, which readily departs during nucleophilic attack .
  • Ring Effects : Compared to 1,1-dioxothiolane-3-carbonyl chloride , the absence of sulfone groups in this compound results in higher reactivity but lower thermal stability. The sulfone in the former stabilizes the ring, reducing unwanted side reactions in high-temperature syntheses .
  • Heteroatom Influence : Pyrazolidine- and oxazole-based analogues (e.g., 5-oxopyrazolidine-3-carbonyl chloride) exhibit distinct reactivity due to nitrogen’s lone pairs, which participate in resonance, altering reaction pathways compared to sulfur-containing thiolane derivatives .

Preparation Methods

Direct Chlorination of 5-Oxothiolane-3-carboxylic Acid

The most straightforward method involves converting 5-oxothiolane-3-carboxylic acid to its acid chloride using chlorinating agents.

Thionyl Chloride (SOCl₂)

Procedure :

  • Reagents : 5-Oxothiolane-3-carboxylic acid, excess SOCl₂, catalytic DMF.

  • Conditions : Reflux in anhydrous dichloromethane (DCM) or toluene for 4–6 hours.

  • Workup : Remove excess SOCl₂ via distillation. Purify by crystallization (hexanes/EtOAc).

  • Yield : 85–92% [1,11].

Advantages : High yield, simplicity.
Disadvantages : SOCl₂ is corrosive, generates HCl/SO₂ gas.

Bis(trichloromethyl) Carbonate (Triphosgene)

Procedure :

  • Reagents : Carboxylic acid, triphosgene (0.35–0.5 equiv), DMF (catalyst).

  • Conditions : Stir in DCM at 0–30°C for 2–4 hours.

  • Workup : Quench with NaHCO₃, extract with DCM, dry (Na₂SO₄), concentrate.

  • Yield : 70–73%.

Advantages : Safer than phosgene, solid handling.
Disadvantages : Higher cost.

Phosgene (COCl₂) with Catalytic Adduct

Procedure :

  • Reagents : Carboxylic acid, phosgene, catalytic adduct (phosgene + N,N-dimethylformamide).

  • Conditions : React at 30–80°C under atmospheric pressure in a packed-bed reactor.

  • Workup : Phase separation, crystallization.

  • Yield : Up to 97.5%.

Advantages : Continuous process, high efficiency.
Disadvantages : Phosgene toxicity requires specialized infrastructure.

Ring-Closing Sulfenyl Chloride Approach

This method constructs the thiolane ring while introducing the carbonyl chloride group.

Procedure :

  • Sulfenyl Chloride Formation :

    • React thioglycolic acid with sulfuryl chloride (SO₂Cl₂) to form sulfenyl chloride intermediate.

  • Olefin Insertion :

    • Add vinyl acetate to the sulfenyl chloride, forming a dichlorinated intermediate.

  • Cyclization :

    • Hydrolyze with water at 70–80°C to form 5-oxothiolane-3-carbonyl chloride.
      Yield : 56% (gram-scale).

Advantages : Uses low-cost feedstocks (chloroacetic acid, sodium thiosulfate).
Disadvantages : Multi-step, moderate yield.

Catalytic Carbonylation

A less common method involves palladium-catalyzed carbonylation of thiolane precursors.

Procedure :

  • Reagents : 3-Bromo-5-oxothiolane, CO gas, Pd(PPh₃)₄.

  • Conditions : 80°C in THF, 12 hours.

  • Yield : ~60% (theoretical).

Advantages : Atom-economical.
Disadvantages : Limited experimental data, requires high-pressure CO.

Comparative Analysis of Methods

Method Reagents Conditions Yield Safety
Thionyl ChlorideSOCl₂, DMFReflux, 4–6 h85–92%Hazardous gases
Triphosgene(Cl₃CO)₂CO, DMF0–30°C, 2–4 h70–73%Moderate
Phosgene + CatalystCOCl₂, DMF adduct30–80°C, continuous≤97.5%High toxicity
Sulfenyl ChlorideSO₂Cl₂, H₂O70–80°C, hydrolysis56%Moderate

Key Research Findings

  • Catalytic Efficiency : The phosgene-adduct method achieves near-quantitative yields but mandates stringent safety protocols.

  • Industrial Viability : Triphosgene is preferred for large-scale synthesis due to its solid form and controlled release of COCl₂.

  • Byproducts : Thionyl chloride reactions generate HCl/SO₂, requiring scrubbers. Sulfenyl chloride methods produce minimal waste .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for 5-Oxothiolane-3-carbonyl chloride, and how are reaction conditions optimized to maximize yield?

  • Methodology : Synthesis typically involves controlled acylation of 5-oxothiolane derivatives under anhydrous conditions. Key parameters include maintaining low temperatures (0–5°C) to minimize side reactions (e.g., hydrolysis) and using solvents like dichloromethane to enhance reactant solubility . Reaction progress is monitored via thin-layer chromatography (TLC), and yields are optimized by adjusting stoichiometric ratios of reagents (e.g., thionyl chloride) and reaction times .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, particularly to verify the carbonyl chloride moiety (δ ~170–175 ppm in ¹³C NMR). Mass spectrometry (MS) via electron ionization (EI) or electrospray ionization (ESI) confirms molecular weight. Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection at 210–230 nm .

Q. What are the primary reactivity pathways of this compound in nucleophilic substitution reactions?

  • Methodology : The compound undergoes nucleophilic acyl substitution with amines, alcohols, or thiols. For example, reaction with primary amines in dry tetrahydrofuran (THF) at −20°C yields corresponding amides. Kinetic studies suggest that steric hindrance at the 3-position influences reaction rates, requiring careful solvent selection (e.g., polar aprotic solvents) to stabilize transition states .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology : Use fume hoods for ventilation, nitrile gloves, and safety goggles to prevent exposure to vapors or spills. Incompatible with water—store under inert gas (argon) in moisture-free environments. Emergency procedures include neutralizing spills with sodium bicarbonate .

Advanced Research Questions

Q. How can conflicting data on the stability of this compound in polar solvents be resolved?

  • Methodology : Perform controlled stability studies under varying conditions (humidity, temperature) using quantitative ¹H NMR to track decomposition products (e.g., hydrolysis to carboxylic acid). Compare results with computational models (DFT calculations) to identify degradation pathways. Contradictions may arise from trace moisture in solvents, necessitating Karl Fischer titration for solvent dryness validation .

Q. What strategies are effective for optimizing regioselectivity in reactions involving this compound and polyfunctional nucleophiles?

  • Methodology : Use protecting groups (e.g., tert-butoxycarbonyl for amines) to block competing reactive sites. Kinetic vs. thermodynamic control can be manipulated by temperature: lower temperatures (−30°C) favor kinetic products, while higher temperatures (25°C) promote thermodynamic outcomes. Solvent polarity (e.g., DMF vs. toluene) further modulates selectivity .

Q. How can molecular docking studies predict the interactions of this compound derivatives with biological targets?

  • Methodology : Generate 3D structures of derivatives using software like AutoDock Vina. Dock into active sites of target enzymes (e.g., proteases) and calculate binding affinities. Validate predictions with in vitro assays (e.g., IC₅₀ measurements). Studies on analogous oxadiazole derivatives suggest halogen bonding and hydrophobic interactions dominate binding .

Q. What experimental and computational approaches are used to assess the compound’s stability under varying pH conditions?

  • Methodology : Conduct pH-dependent stability assays (pH 2–12) with HPLC monitoring. Compare experimental half-lives with quantum mechanical/molecular mechanical (QM/MM) simulations to identify protonation states accelerating degradation. For example, acidic conditions may protonate the carbonyl oxygen, increasing susceptibility to nucleophilic attack .

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